molecular formula C8H9NO3 B1620700 N,2-dihydroxy-5-methylbenzamide CAS No. 61799-77-7

N,2-dihydroxy-5-methylbenzamide

Cat. No.: B1620700
CAS No.: 61799-77-7
M. Wt: 167.16 g/mol
InChI Key: AQZRRKBZDRLEHU-UHFFFAOYSA-N
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Description

N,2-dihydroxy-5-methylbenzamide is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Ligand for Sigma-2 Receptors

N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, a benzamide analogue, has been identified as a high-affinity ligand for sigma-2 receptors. This compound is valuable for studying sigma-2 receptors in vitro, contributing to our understanding of various pharmacological and physiological processes (Xu et al., 2005).

2. Spectroscopic Studies and Structural Analysis

The spectral characteristics of dihydroxybenzamides, which include compounds structurally similar to N,2-dihydroxy-5-methylbenzamide, have been extensively studied. These investigations reveal insights into the spectral properties and spatial orientation of amide protons in these compounds, which are significant in understanding their chemical behavior and potential applications (Takač & Vikić Topić, 2004).

3. Metabolism Studies

N,N-dimethylbenzamides, closely related to this compound, undergo metabolism to form N-hydroxymethyl-N-methylbenzamide, a process studied to understand the metabolic pathways and mechanisms in biological systems. Such studies are crucial for drug development and understanding biochemical reactions in living organisms (Constantino, Rosa, & Iley, 1992).

4. Development of Therapeutic Agents

Compounds structurally related to this compound have been explored for their potential as therapeutic agents. For instance, derivatives of benzamide have been identified as inhibitors of kinesin spindle protein, showing promise in the treatment of cancer (Theoclitou et al., 2011).

5. Material Science and Chemical Analysis

The synthesis and characterization of compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which share a similar structural framework with this compound, are vital in material science. These compounds have potential applications in metal-catalyzed reactions and other chemical processes (Al Mamari & Al Lawati, 2019).

6. Thermal Stability Analysis

Research on the thermal stability of compounds structurally related to this compound, like 2-amino-3,5-dichloro-N-methylbenzamide, provides valuable insights for applications in various industrial and research settings, particularly in understanding the stability and safety of chemical compounds (Cong & Cheng, 2021).

Properties

IUPAC Name

N,2-dihydroxy-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-2-3-7(10)6(4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRRKBZDRLEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381869
Record name N,2-dihydroxy-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-77-7
Record name N,2-dihydroxy-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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